gamma-Glutamyl-5-hydroxytryptamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gamma-Glutamyl-5-hydroxytryptamine involves the conjugation of 5-hydroxytryptamine with gamma-glutamyl. This can be achieved through enzymatic reactions using gamma-glutamyltransferase enzymes, which facilitate the transfer of the gamma-glutamyl group to 5-hydroxytryptamine .

Industrial Production Methods: This involves optimizing reaction conditions such as pH, temperature, and enzyme concentration to maximize yield .

Chemical Reactions Analysis

Types of Reactions: gamma-Glutamyl-5-hydroxytryptamine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the hydroxyl group of the 5-hydroxytryptamine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce reduced amine forms .

Scientific Research Applications

gamma-Glutamyl-5-hydroxytryptamine has several scientific research applications:

Neurochemistry: It is used to study the metabolism and function of serotonin in the nervous system.

Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with serotonin receptors.

Biochemistry: It serves as a model compound to study enzymatic conjugation reactions and the role of gamma-glutamyltransferase.

Mechanism of Action

The mechanism of action of gamma-Glutamyl-5-hydroxytryptamine involves its interaction with serotonin receptors and other molecular targets. The compound can modulate neurotransmitter activity by binding to serotonin receptors, influencing various physiological processes such as mood regulation, gastrointestinal function, and immune response . The gamma-glutamyl moiety may also play a role in enhancing the stability and bioavailability of the compound .

Comparison with Similar Compounds

5-Hydroxytryptamine (Serotonin): The parent compound, known for its role as a neurotransmitter.

gamma-Glutamyl Compounds: Other gamma-glutamyl conjugates, such as gamma-glutamylcysteine, which are involved in glutathione metabolism.

Uniqueness: gamma-Glutamyl-5-hydroxytryptamine is unique due to its dual functional groups, combining the properties of serotonin with those of gamma-glutamyl. This dual functionality allows it to participate in a wider range of biochemical reactions and interactions compared to its individual components .

Biological Activity

Gamma-Glutamyl-5-hydroxytryptamine (glu-5-HTP) is a compound that plays a significant role in the synthesis and regulation of serotonin (5-HT) in the human body. Its biological activity has been linked to various physiological processes, particularly in renal function and neurotransmitter modulation. This article reviews the current understanding of glu-5-HTP’s biological activity, highlighting key research findings, case studies, and its implications in health and disease.

Glu-5-HTP acts as a prodrug for serotonin synthesis, particularly within the kidneys. Upon administration, it undergoes decarboxylation to produce 5-HT, which then influences various biological pathways. The following mechanisms have been identified:

- Increased Serotonin Synthesis : Studies indicate that glu-5-HTP significantly increases urinary excretion of serotonin compared to placebo, demonstrating its role as a substrate for renal serotonin synthesis .

- Antinatriuretic Effects : The compound has been shown to induce sodium retention, which is associated with increased levels of 5-HT in the urine. This effect is thought to result from glu-5-HTP's conversion to serotonin within the renal system .

Table 1: Summary of Key Studies on this compound

Biological Implications

The biological activities of glu-5-HTP extend beyond mere serotonin production:

- Immune Modulation : Research indicates that serotonin impacts immune cell function, including enhancing interferon-gamma (IFN-γ) production in natural killer (NK) cells and modulating cytokine release from dendritic cells .

- Potential Therapeutic Applications : Given its role in increasing serotonin levels, glu-5-HTP may have therapeutic potential in conditions related to serotonin deficiency, such as depression and anxiety disorders.

Case Studies

Several case studies have explored the effects of glu-5-HTP on human health:

- Kidney Function : A study involving healthy male subjects demonstrated significant increases in urinary 5-HT excretion following glu-5-HTP administration, suggesting enhanced renal function related to serotonin metabolism .

- Sodium Retention : In another study, subjects receiving glu-5-HTP showed marked sodium retention compared to those receiving a placebo, indicating its potential implications for fluid balance and hypertension management .

Properties

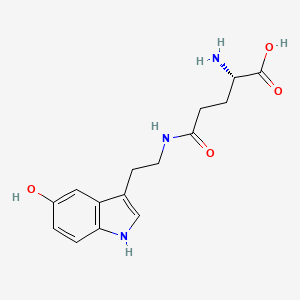

IUPAC Name |

(2S)-2-amino-5-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c16-12(15(21)22)2-4-14(20)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,20)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJULRLNKPOPJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10806914 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10806914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62608-14-4 | |

| Record name | gamma-Glutamyl-5-hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062608144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10806914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.